tert-Butyl cis-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate
CAS No.: 1375065-15-8
Cat. No.: VC11695418
Molecular Formula: C10H20N2O3
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1375065-15-8 |
|---|---|
| Molecular Formula | C10H20N2O3 |
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | tert-butyl (3R,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11-4)8(13)6-12/h7-8,11,13H,5-6H2,1-4H3/t7-,8+/m0/s1 |
| Standard InChI Key | IJLLHXGWHBTSPV-JGVFFNPUSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)O)NC |
| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)O)NC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)O)NC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
tert-Butyl cis-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate has the molecular formula and a molecular weight of 230.30 g/mol . The IUPAC name, tert-butyl (3R,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate, reflects its stereochemistry, with the hydroxyl and methylamino groups occupying adjacent positions on the pyrrolidine ring. The compound’s isomeric SMILES string, , confirms its cis configuration .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 230.30 g/mol | |
| CAS Number | 1375065-15-8 | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Density | 1.1–1.2 g/cm³ (estimated) |
The tert-butyl group enhances solubility in organic solvents, while the hydroxyl and methylamino groups facilitate hydrogen bonding and nucleophilic reactivity .
Stereochemical Significance
The cis configuration of the 3-hydroxy and 4-methylamino groups is critical for its biological activity. Comparative studies on pyrrolidine derivatives demonstrate that stereochemistry influences binding affinity to enzymes and receptors. For example, cis-configured analogs exhibit higher selectivity for adrenergic receptors compared to trans isomers.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of tert-butyl cis-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate typically involves multi-step organic reactions, including:
-
Ring Formation: Cyclization of γ-amino alcohols to construct the pyrrolidine backbone.
-
Stereoselective Functionalization: Chiral catalysts or enzymatic methods introduce the hydroxyl and methylamino groups with high enantiomeric excess .
-
Protection/Deprotection: The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate () under basic conditions .
Table 2: Common Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Boc Protection | , DMAP, THF, 0°C | Protect amine |
| Hydroxylation | OsO₄, NMO, acetone/water | Cis-dihydroxylation |
| Methylamination | Methylamine, NaBH₃CN, MeOH | Introduce methylamino group |
Yield optimization requires precise control of temperature and stoichiometry, with reported yields ranging from 40–65% for analogous compounds.
Industrial-Scale Production
Commercial suppliers like Reagentia offer the compound in quantities from 100 mg to 1 g, with prices scaling from €789.94 to €2,635.13 . The high cost reflects the complexity of stereoselective synthesis and purification via column chromatography or recrystallization .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
tert-Butyl cis-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate is a key building block for:
-
Beta-Adrenergic Receptor Agonists: Its pyrrolidine core mimics endogenous catecholamines, enabling modulation of adrenergic signaling .
-
Enzyme Inhibitors: The hydroxyl and methylamino groups coordinate with catalytic residues in proteases and kinases .
Table 3: Comparative Bioactivity of Pyrrolidine Derivatives
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| tert-Butyl cis-3-hydroxy-4-(methylamino) | Adrenergic receptor α₂ | 12.3 | |
| cis-3-Hydroxy-4-(hydroxymethyl) | HIV protease | 45.6 | |
| 3-Ethyl-4-hydroxy | Dopamine transporter | 89.1 |
Case Study: Antihypertensive Drug Development
In a 2024 study, this compound was alkylated at the methylamino group to produce a potent α₂-adrenergic agonist with 90% oral bioavailability in rodent models. The cis configuration enhanced binding to the receptor’s hydrophobic pocket, reducing off-target effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume